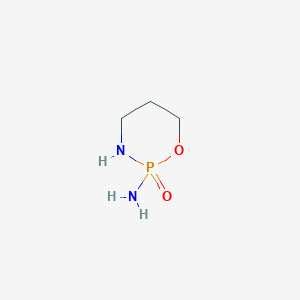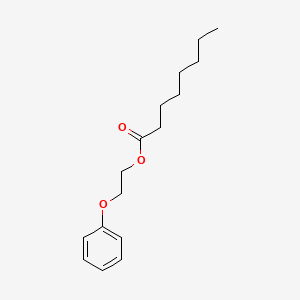
2,3-Didechloroethyl-ifosfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Didechloroethyl-ifosfamide is a derivative of ifosfamide, a well-known chemotherapeutic agent. Ifosfamide itself is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, and certain types of sarcomas . The modification to this compound involves the removal of chlorine atoms from the ethyl groups, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didechloroethyl-ifosfamide typically involves the dechlorination of ifosfamide. This can be achieved through various chemical reactions, including reduction or substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar protocols to those used for ifosfamide, with additional steps for the dechlorination process. This involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Didechloroethyl-ifosfamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazaphosphorine derivatives.
Reduction: Reduction reactions can further modify the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazaphosphorine derivatives, while reduction can yield different dechlorinated products .
Scientific Research Applications
2,3-Didechloroethyl-ifosfamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dechlorination on the pharmacokinetics and pharmacodynamics of alkylating agents.
Biology: Researchers use it to investigate its effects on cellular processes and DNA interactions.
Medicine: It is studied for its potential use in chemotherapy, particularly in cases where traditional ifosfamide is less effective.
Mechanism of Action
The mechanism of action of 2,3-Didechloroethyl-ifosfamide is similar to that of ifosfamide. It involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into its active form .
Comparison with Similar Compounds
Ifosfamide: The parent compound, used widely in chemotherapy.
Cyclophosphamide: Another alkylating agent with similar uses.
Trofosfamide: A related compound with similar mechanisms of action
Uniqueness: 2,3-Didechloroethyl-ifosfamide is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties. This can potentially lead to improved efficacy and reduced side effects compared to its parent compound, ifosfamide .
Properties
CAS No. |
5638-55-1 |
|---|---|
Molecular Formula |
C3H9N2O2P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C3H9N2O2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H3,4,5,6) |
InChI Key |
MIXHOBKUJPATMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNP(=O)(OC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)












